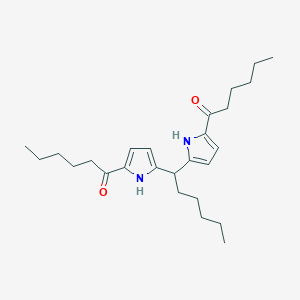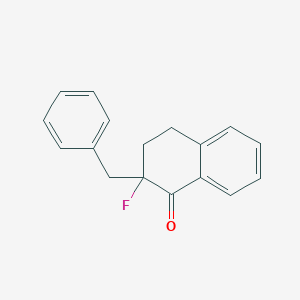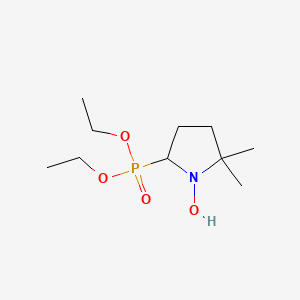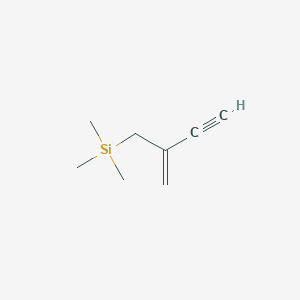![molecular formula C18H35NOSi B12566079 N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide CAS No. 310897-00-8](/img/structure/B12566079.png)
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is a synthetic organic compound characterized by the presence of a trimethylsilyl group and a non-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides, which allows for the direct synthesis of enamides. This method employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar electrophilic activation methods. The use of commercially available reagents and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in stereospecific addition reactions and nucleophilic substitutions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide involves its interaction with molecular targets through its trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved include nucleophilic attack and electrophilic activation, which facilitate the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyltrimethylsilylamine: A similar compound with a trimethylsilyl group, used as a silylating agent.
N,N-Dimethyl-3-trimethylsilyl-2-propynamide: Another compound with a trimethylsilyl group, used in organic synthesis.
Uniqueness
N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide is unique due to its specific structure, which combines a trimethylsilyl group with a non-2-enamide backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
310897-00-8 |
|---|---|
Formule moléculaire |
C18H35NOSi |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
N,N-diethyl-3-(2-trimethylsilylethenyl)non-2-enamide |
InChI |
InChI=1S/C18H35NOSi/c1-7-10-11-12-13-17(14-15-21(4,5)6)16-18(20)19(8-2)9-3/h14-16H,7-13H2,1-6H3 |
Clé InChI |
VRMPIHROTNELJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CC(=O)N(CC)CC)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

acetyl fluoride](/img/structure/B12566023.png)

![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)


![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)

![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
